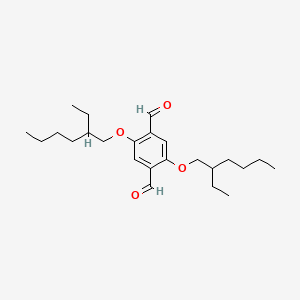

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde

CAS No.:

Cat. No.: VC16012329

Molecular Formula: C24H38O4

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H38O4 |

|---|---|

| Molecular Weight | 390.6 g/mol |

| IUPAC Name | 2,5-bis(2-ethylhexoxy)terephthalaldehyde |

| Standard InChI | InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

| Standard InChI Key | NSFHSBIMIJDXPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde belongs to the family of dialdehydes with ether-linked alkyl chains. The core structure consists of a benzene ring with aldehyde groups (-CHO) at the 1 and 4 positions and 2-ethylhexyloxy (-O-CH) groups at the 2 and 5 positions. The 2-ethylhexyl substituent introduces significant steric bulk and hydrophobicity, influencing solubility and reactivity.

The molecular formula corresponds to a molecular weight of 390.56 g/mol. Exact mass calculations yield 390.277 Da, consistent with the presence of two 2-ethylhexyl chains (CH) and two aldehyde moieties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde typically involves multi-step reactions:

-

Etherification:

Terephthalaldehyde derivatives undergo Williamson ether synthesis with 2-ethylhexyl bromide in the presence of a base (e.g., KCO) to introduce the alkoxy groups. For example:This step requires careful control of reaction conditions to avoid over-alkylation.

-

Purification:

Crude product is purified via column chromatography or recrystallization to isolate the target compound.

Industrial Scalability

Challenges in large-scale production include:

-

Side Reactions: Competing reactions at the aldehyde groups (e.g., oxidation or aldol condensation) necessitate inert atmospheres and low temperatures.

-

Cost of Raw Materials: 2-Ethylhexyl bromide and terephthalaldehyde precursors are relatively expensive, impacting economic feasibility .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.56 g/mol |

| Solubility | Soluble in THF, DCM, ethers; insoluble in water |

| Melting Point | Not reported (likely <100°C) |

| Boiling Point | Decomposes before boiling |

| LogP (Octanol-Water) | ~8.2 (estimated) |

The compound’s hydrophobicity (LogP ~8.2) arises from its long alkyl chains, making it suitable for non-polar applications. Thermal instability above 150°C limits high-temperature uses .

Applications and Functional Relevance

Polymer Chemistry

The aldehyde groups enable crosslinking via Schiff base formation with amines, creating imine-linked polymers. Such materials find use in:

-

Self-Healing Materials: Dynamic imine bonds allow reversible network reformation.

-

Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity.

Organic Electronics

Incorporation into π-conjugated systems enhances charge transport in:

-

Organic Photovoltaics (OPVs): As electron-deficient moieties in donor-acceptor copolymers.

-

Electroluminescent Devices: Aldehyde-functionalized monomers improve emissive layer stability .

Surfactants and Lubricants

The 2-ethylhexyl chains impart surface-active properties, enabling use as:

-

Nonionic Surfactants: Stabilizing emulsions in cosmetic formulations.

-

High-Temperature Lubricants: Reducing friction in mechanical systems .

Comparative Analysis with Analogous Compounds

Future Research Directions

-

Thermal Stability Enhancements: Derivatization to stabilize aldehyde groups.

-

Biological Activity Screening: Antimicrobial or anticancer potential via Schiff base complexes.

-

Green Synthesis Routes: Catalytic methods to reduce waste and energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume